4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features both azetidine and pyridinone moieties
Preparation Methods
The synthesis of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the Staudinger reaction, which involves the cycloaddition of ketenes with imines.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.
Formation of the Pyridinone Ring: The pyridinone ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloronicotinic acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one include:
Azetidin-2-ones: These compounds share the azetidine ring and are known for their antimicrobial properties.
Pyridinones: Compounds with the pyridinone ring are often studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9/h3-4,9,12H,5-7H2,1-2H3 |
InChI Key |
SUYLVQVKVPTTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC2CNC2 |
Origin of Product |
United States |
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